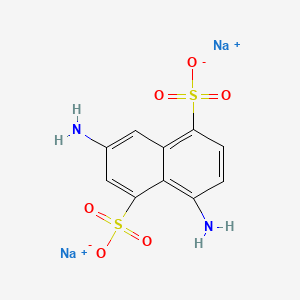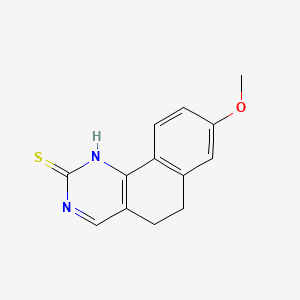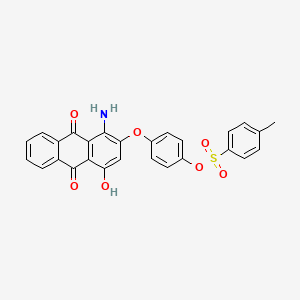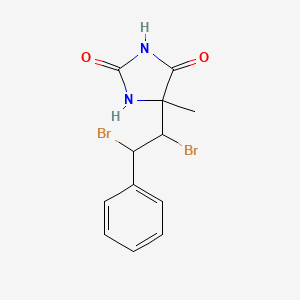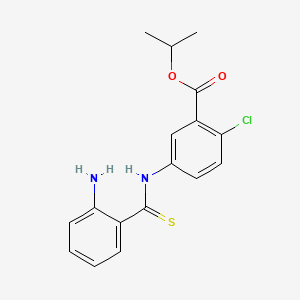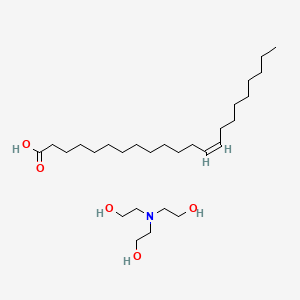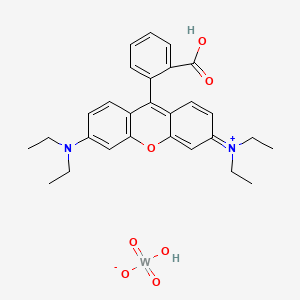
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its distinctive molecular structure, which includes a xanthylium core substituted with carboxyphenyl and diethylamino groups, and complexed with tungstate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate typically involves multi-step organic reactions. The initial step often includes the formation of the xanthylium core through cyclization reactions. Subsequent steps involve the introduction of the carboxyphenyl and diethylamino groups under controlled conditions, such as specific temperatures and pH levels. The final step involves complexation with tungstate, which may require the use of tungsten salts and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthylium derivatives, while reduction can produce reduced forms with altered electronic properties.
Aplicaciones Científicas De Investigación
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker for cellular studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique optical properties.
Mecanismo De Acción
The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, altering their activity and leading to various biological outcomes. The tungstate component may also play a role in modulating the compound’s activity by influencing its electronic properties and stability.
Comparación Con Compuestos Similares
Similar Compounds
6-(N,N-Diethylamino)-9-(2-carboxyphenyl)-1,2,3,4-tetrahydroxanthylium Perchlorate: Similar in structure but differs in the presence of tetrahydroxanthylium and perchlorate groups.
2-(Carboxyphenyl)iminodiacetate Anion-Based Compounds: These compounds share the carboxyphenyl group but differ in their coordination chemistry and applications.
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate stands out due to its unique combination of functional groups and the presence of tungstate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
97171-89-6 |
|---|---|
Fórmula molecular |
C28H32N2O7W |
Peso molecular |
692.4 g/mol |
Nombre IUPAC |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxy-oxido-dioxotungsten |
InChI |
InChI=1S/C28H30N2O3.H2O.3O.W/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;;/h9-18H,5-8H2,1-4H3;1H2;;;;/q;;;;-1;+1 |
Clave InChI |
ZDSRRLKKZUGVAG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.O[W](=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


